![molecular formula C17H24Si2 B14364481 Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- CAS No. 92012-56-1](/img/structure/B14364481.png)
Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- is a complex organosilicon compound It is characterized by the presence of a silane group attached to a cyclopropa[b]naphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. Advanced purification techniques such as distillation or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the silane group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides. Substitution reactions can result in a variety of functionalized silanes .
Applications De Recherche Scientifique
Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with other elements, facilitating the formation of stable complexes. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing pathways such as catalysis and molecular recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane (SiH4): A simpler silane compound with different chemical properties and applications.
Trimethylsilyl derivatives: Compounds with similar silane groups but different organic frameworks.
Cyclopropanaphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Uniqueness
Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl- is unique due to its combination of a silane group with a cyclopropa[b]naphthalene structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
92012-56-1 |
|---|---|
Formule moléculaire |
C17H24Si2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
trimethyl-(1-trimethylsilylcyclopropa[b]naphthalen-1-yl)silane |
InChI |
InChI=1S/C17H24Si2/c1-18(2,3)17(19(4,5)6)15-11-13-9-7-8-10-14(13)12-16(15)17/h7-12H,1-6H3 |
Clé InChI |
UYXLVIZLVIRJQG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(C2=CC3=CC=CC=C3C=C21)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
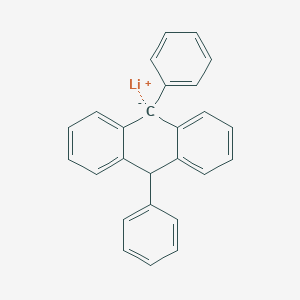
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
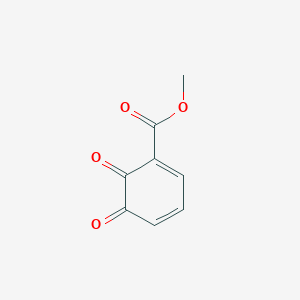
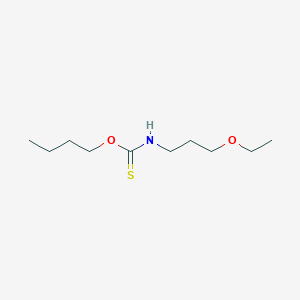
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)

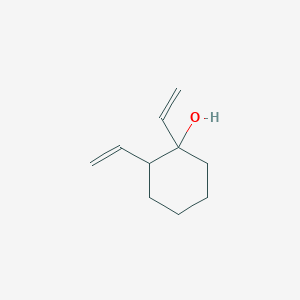

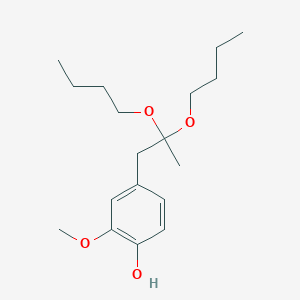
![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
